3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
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Overview
Description
3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex organic compound with a unique structure that includes a pyrimido[1,2-g]purine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyrimido[1,2-g]purine core: This can be achieved through a series of cyclization reactions involving appropriate starting materials.
Introduction of the 2-chloro-6-fluorophenyl group: This step often involves a substitution reaction where a suitable leaving group is replaced by the 2-chloro-6-fluorophenyl group.
Methylation and phenylation: These steps are typically carried out using methylating and phenylating agents under controlled conditions to ensure the correct substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This often includes the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial scale.
Chemical Reactions Analysis
Types of Reactions
3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to and modulate their activity.
Pathways Involved: Signaling pathways that regulate cellular processes such as proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
2-chloro-6-fluoroanisole: A related compound with a similar structure but different functional groups.
2-chloro-6-fluorophenyl methyl ether: Another related compound with a similar core structure.
Uniqueness
3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is unique due to its specific substitution pattern and the presence of multiple functional groups, which confer distinct chemical and biological properties.
This detailed article provides a comprehensive overview of 3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C22H19ClFN5O2 |
---|---|
Molecular Weight |
439.9 g/mol |
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H19ClFN5O2/c1-26-19-18(20(30)29(22(26)31)13-15-16(23)9-5-10-17(15)24)28-12-6-11-27(21(28)25-19)14-7-3-2-4-8-14/h2-5,7-10H,6,11-13H2,1H3 |
InChI Key |
FUJPMTFGSFRZBW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=C(C=CC=C3Cl)F)N4CCCN(C4=N2)C5=CC=CC=C5 |
Origin of Product |
United States |
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